molecular formula C19H17ClN2O3S B12135200 (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12135200
M. Wt: 388.9 g/mol
InChI Key: FYOSFBSFPKLMLS-YVLHZVERSA-N
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Description

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable aldehyde with a thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone intermediate undergoes cyclization in the presence of a base to form the thiazolidinone ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its anticancer properties are of particular interest, with studies focusing on its ability to induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis through the activation of specific signaling pathways and the generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(3-bromophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

What sets (2E,5Z)-2-[(3-chlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl and 4-ethoxy-3-methoxybenzylidene groups provides a unique combination of electronic and steric effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O3S/c1-3-25-15-8-7-12(9-16(15)24-2)10-17-18(23)22-19(26-17)21-14-6-4-5-13(20)11-14/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-10-

InChI Key

FYOSFBSFPKLMLS-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC(=CC=C3)Cl)S2)OC

Origin of Product

United States

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